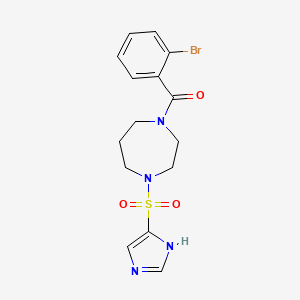

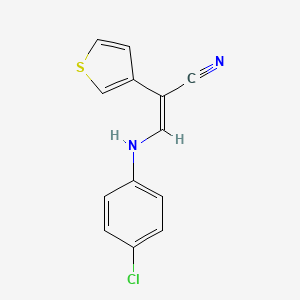

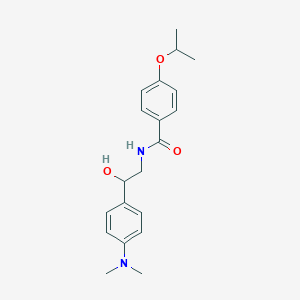

![molecular formula C23H27N5O2S B2501026 1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide CAS No. 1112279-79-4](/img/structure/B2501026.png)

1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains an acetylamino group (NHCOCH3), a benzoyl group (C6H5CO-), and a cyclopropyl group (C3H5) attached to a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms). The carboxamide group (-CONH2) indicates it’s an amide .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cycloaddition reactions .Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In a study by Patel et al., novel derivatives were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. These compounds exhibited antibacterial and antifungal activity . Further research could explore their potential as therapeutic agents against microbial infections.

Bone Anabolic Agents

C4-piperidine derivatives with polar functional groups have been synthesized to develop orally available bone anabolic agents. These derivatives are part of the continuing investigation into the structure-activity relationship (SAR) of 3-aminothieno[2,3-b]pyridine-2-carboxamide compounds . Their potential impact on bone health warrants further exploration.

Fluorinated Derivatives

Fluorination strategies have been employed to modify the compound. Novel series of 4-fluoropiperidines and 3-fluoro-4-aminopiperidines, along with piperazine and piperidine derivatives containing one or two fluorines in the propyl linker, have been synthesized. These fluorinated derivatives may have unique pharmacological properties and deserve further investigation .

Bioactive Heterocyclic Compounds

Benzimidazolone derivatives containing a piperidine nucleus are of wide interest due to their diverse biological and clinical applications. They exhibit properties such as CNS inhibition, anti-inflammatory effects, and treatment potential for various conditions, including obesity and type 2 diabetes . Exploring their mechanisms of action and therapeutic potential is crucial.

Fungicidal, Bactericidal, and Herbicidal Activities

2,6-Disubstituted piperidine derivatives, including those with specific substituents, have been found to possess fungicidal, bactericidal, and herbicidal activities . Investigating the compound’s effects on various microorganisms and plants could yield valuable insights.

Solvent-Free Synthesis

A one-pot, solvent-free, and catalyst-free synthesis method has been developed for piperidine-substituted chalcone derivatives. These compounds were characterized and synthesized efficiently. Further exploration of their chemical properties and potential applications is warranted .

properties

IUPAC Name |

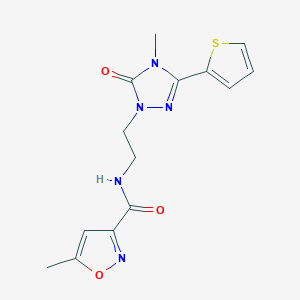

1-piperidin-1-yl-2-[4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2S/c29-19(26-9-2-1-3-10-26)17-25-13-15-28(16-14-25)23(30)21-20(27-11-4-5-12-27)18-7-6-8-24-22(18)31-21/h4-8,11-12H,1-3,9-10,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXQITLTSPWEAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2CCN(CC2)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)

![4-[(5-Morpholin-4-yl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B2500952.png)

![1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2500955.png)